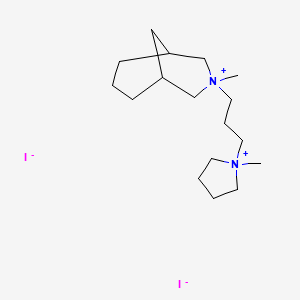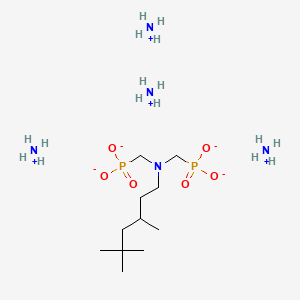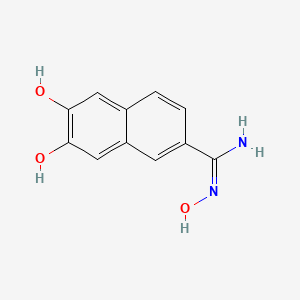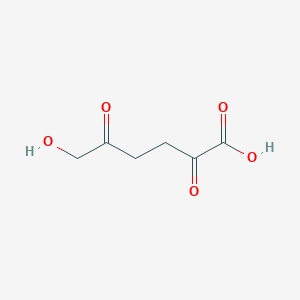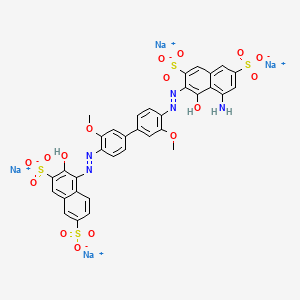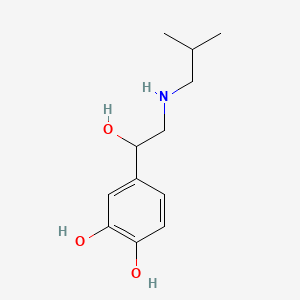
zinc;1,3,4-thiadiazolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;1,3,4-thiadiazolidine-2,5-dithione: is a chemical compound that belongs to the class of thiadiazole derivatives It is known for its unique structure, which includes a thiadiazole ring with two sulfur atoms and a zinc ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of 1,3,4-thiadiazolidine-2,5-dithione with a zinc salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur.
Reduction: Reduction reactions can lead to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, zinc;1,3,4-thiadiazolidine-2,5-dithione is used as a ligand in coordination chemistry and as a precursor for the synthesis of other thiadiazole derivatives .
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with metal ions and modulate biological pathways .
Industry: In industry, this compound is used as an additive in lubricants and as a stabilizer in polymers. It is also employed in the production of advanced materials, such as perovskite solar cells, where it helps improve efficiency and stability .
Mecanismo De Acción
The mechanism of action of zinc;1,3,4-thiadiazolidine-2,5-dithione involves its ability to chelate metal ions, particularly zinc. This chelation can modulate the activity of metalloenzymes and influence various biochemical pathways. The compound’s sulfur atoms play a crucial role in binding to metal ions, thereby affecting their reactivity and function .
Comparación Con Compuestos Similares
- 1,3,4-thiadiazolidine-2-thione
- 2,5-dimercapto-1,3,4-thiadiazole
- 1,3,4-thiadiazolidine-2,5-dithione, zinc salt (1:1)
Uniqueness: Zinc;1,3,4-thiadiazolidine-2,5-dithione is unique due to its specific zinc coordination, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wider range of applications .
Propiedades
Fórmula molecular |
C2H2N2S3Zn+2 |
|---|---|
Peso molecular |
215.6 g/mol |
Nombre IUPAC |
zinc;1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C2H2N2S3.Zn/c5-1-3-4-2(6)7-1;/h(H,3,5)(H,4,6);/q;+2 |
Clave InChI |
JXQKFGNKJGANFZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=S)NNC(=S)S1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
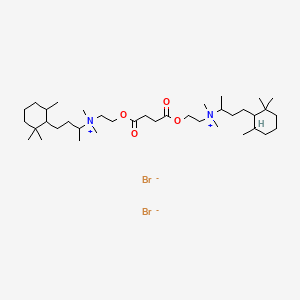
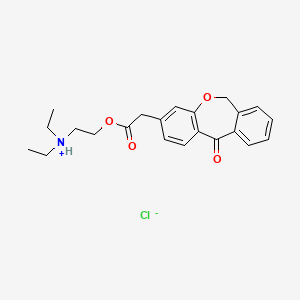

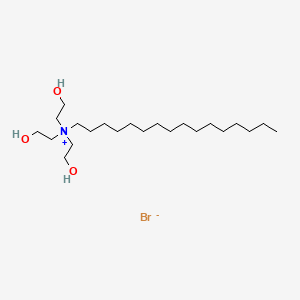
![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
